1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
Descripción
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea-based small molecule featuring a bicyclic imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The phenyl ring at position 3 of the imidazo[1,2-b]pyridazine is linked to a second phenyl group via a urea bridge, which is further substituted with three methoxy groups at positions 3, 4, and 5.
The compound’s design aligns with medicinal chemistry strategies that prioritize heterocyclic cores for improved binding affinity and methoxy groups for enhanced solubility and metabolic stability.
Propiedades
IUPAC Name |
1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-30-18-11-16(12-19(31-2)22(18)33-4)25-23(29)24-15-7-5-6-14(10-15)17-13-28-20(26-17)8-9-21(27-28)32-3/h5-13H,1-4H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYFIJGFDISYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structure consists of an imidazo[1,2-b]pyridazine core, which is recognized for its pharmacological significance. The presence of methoxy groups and phenyl substituents enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea. Its molecular formula is , and it has a molecular weight of approximately 394.43 g/mol. The structure includes multiple methoxy groups that contribute to its solubility and biological interactions.
Biological Activity
Research indicates that compounds containing the imidazo[1,2-b]pyridazine core exhibit significant biological activities. Specifically, derivatives have shown promise as:
- Anticancer Agents : Studies have demonstrated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Anti-inflammatory Agents : The inhibition of phosphodiesterase (PDE) enzymes has been linked to reduced inflammation in various models.
The unique structural features of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea suggest several mechanisms through which it may exert its biological effects:
- PDE Inhibition : Compounds with similar structures have been shown to inhibit PDE enzymes, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in cellular signaling pathways related to inflammation and tumorigenesis .
- Targeting Growth Factor Receptors : The compound may interact with fibroblast growth factor receptors (FGFRs), potentially inhibiting angiogenesis and tumor growth .
Case Studies
Several studies have explored the biological activities of imidazo[1,2-b]pyridazine derivatives:
- Antitumor Activity : A study on a related compound demonstrated significant antitumor effects in xenograft models by inhibiting FGFR signaling pathways .
- Anti-inflammatory Effects : Research indicated that similar PDE inhibitors reduced airway hyperreactivity in asthma models, showcasing their potential in treating respiratory diseases .
Data Table: Biological Activities
Synthesis and Optimization
The synthesis of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions:
- Formation of the Imidazo Core : Achieved through cyclization under acidic or basic conditions.
- Substitution Reactions : Methoxylation reactions introduce methoxy groups on the phenyl rings.
- Urea Formation : The final step involves reacting the substituted imidazo compound with an isocyanate or urea derivative.
Optimizations in these synthetic routes can enhance yields and purity .
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Structural Features
*Calculated based on molecular formulae.
Key Observations :
- Core Heterocycles : The target compound’s imidazo[1,2-b]pyridazine core is distinct from triazolo[4,3-b]pyridazine and imidazo[1,2-a]pyridine analogs. The imidazo[1,2-b]pyridazine scaffold is associated with kinase inhibition (e.g., ponatinib’s activity against Bcr-Abl ), while triazolo derivatives may enhance DNA intercalation or metabolic stability.
- In contrast, trifluoroethyl (TFEU) and piperazine groups in and ponatinib enhance solubility and target engagement via polar interactions.
- Linker Flexibility : The ethyloxy linker in introduces conformational flexibility, whereas the rigid urea bridge in the target compound may restrict binding to specific geometries.
Insights :
- Urea formation commonly employs carbamate intermediates activated with 4-nitrophenyl groups, as seen in , which facilitates nucleophilic attack by amines.
- Multi-step syntheses (e.g., ponatinib’s 9-step route ) highlight scalability challenges, whereas the target compound’s synthesis may benefit from modular approaches using commercially available imidazo[1,2-b]pyridazine precursors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
